5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone
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Overview
Description
5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential in biological assays, particularly in the study of receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as receptors and enzymes. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the isopropoxypropyl side chain contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone include other indole derivatives with varying substituents. Some examples are:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and has shown potential in medicinal chemistry.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27FN2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-propan-2-yloxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H27FN2O2/c1-16(2)29-15-5-14-27-21(12-13-22(27)28)23-19-6-3-4-7-20(19)26-24(23)17-8-10-18(25)11-9-17/h3-4,6-11,16,21,26H,5,12-15H2,1-2H3 |
InChI Key |
QOTHESMDUHANFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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